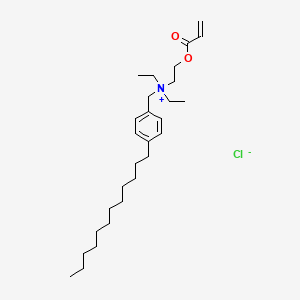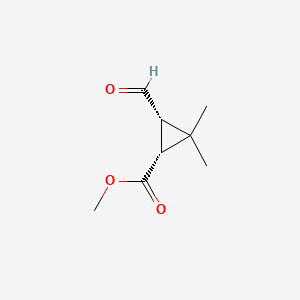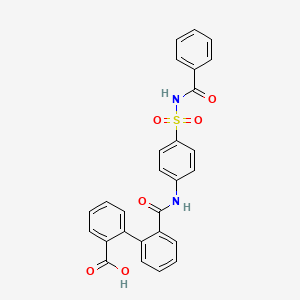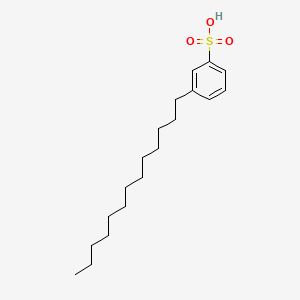
3-tridecylbenzenesulfonic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Tridecylbenzenesulfonic acid is an organic compound with the molecular formula C19H32O3S. It is a member of the benzenesulfonic acid family, characterized by a long tridecyl chain attached to the benzene ring. This compound is known for its surfactant properties and is used in various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-tridecylbenzenesulfonic acid typically involves the sulfonation of tridecylbenzene. This process is carried out by reacting tridecylbenzene with sulfur trioxide in a continuous reactor, such as a falling film reactor . The reaction conditions are carefully controlled to ensure the efficient production of the sulfonic acid.
Industrial Production Methods: In industrial settings, the sulfonation process is scaled up using continuous reactors to produce large quantities of this compound. The use of sulfur trioxide as the sulfonating agent is common due to its high reactivity and efficiency in producing sulfonic acids .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Tridecylbenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized under strong oxidative conditions.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed:
Oxidation: Sulfonate or sulfinate derivatives.
Reduction: Sulfinate or sulfonate derivatives.
Substitution: Nitro or halogenated derivatives of the benzene ring.
Wissenschaftliche Forschungsanwendungen
3-Tridecylbenzenesulfonic acid has a wide range of applications in scientific research and industry:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in biological assays and experiments as a surfactant to improve the dispersion of hydrophobic compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Widely used in the production of detergents, emulsifiers, and dispersants.
Wirkmechanismus
The mechanism of action of 3-tridecylbenzenesulfonic acid is primarily based on its surfactant properties. It reduces the surface tension between different phases, allowing for better mixing and interaction of compounds. This property is particularly useful in industrial applications where emulsification and dispersion are required. The molecular targets and pathways involved include interactions with hydrophobic and hydrophilic molecules, facilitating their solubilization and stabilization .
Vergleich Mit ähnlichen Verbindungen
Benzenesulfonic acid: The simplest aromatic sulfonic acid with similar surfactant properties.
Dodecylbenzenesulfonic acid: Another member of the benzenesulfonic acid family with a shorter alkyl chain.
Hexadecylbenzenesulfonic acid: A compound with a longer alkyl chain, offering different surfactant properties.
Uniqueness: 3-Tridecylbenzenesulfonic acid is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective as a surfactant in various applications, offering advantages over shorter or longer chain analogs .
Eigenschaften
CAS-Nummer |
531501-82-3 |
|---|---|
Molekularformel |
C19H32O3S |
Molekulargewicht |
340.5 g/mol |
IUPAC-Name |
3-tridecylbenzenesulfonic acid |
InChI |
InChI=1S/C19H32O3S/c1-2-3-4-5-6-7-8-9-10-11-12-14-18-15-13-16-19(17-18)23(20,21)22/h13,15-17H,2-12,14H2,1H3,(H,20,21,22) |
InChI-Schlüssel |
LFJSGUQNGOABGS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC1=CC(=CC=C1)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


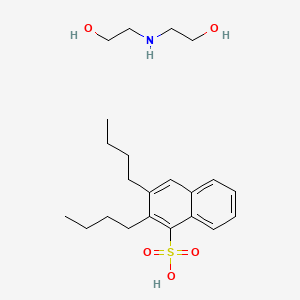


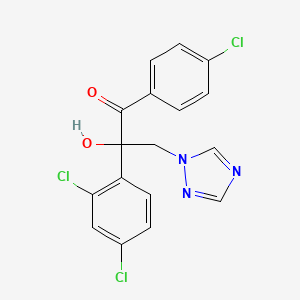
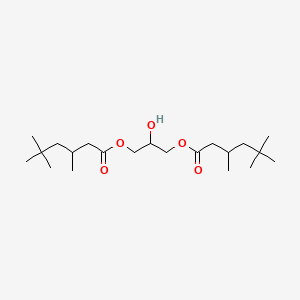
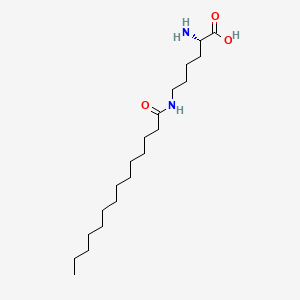
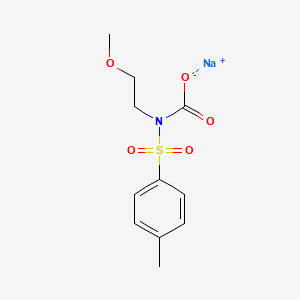

![potassium;2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-8-sulfonate;2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-8-sulfonic acid](/img/structure/B12677124.png)
